[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate
Description
The compound [1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate (CAS: 1255717-47-5) is a trifluoroacetic acid salt of a substituted 1,2,4-oxadiazole derivative. Its molecular formula is C₉H₁₄F₃N₃O₃, with a molecular weight of 269.22 g/mol . The structure comprises a 1,2,4-oxadiazole ring substituted with an isopropyl group at the 3-position and an ethylamine side chain at the 5-position, neutralized by trifluoroacetate. This compound is primarily used in research settings, particularly in medicinal chemistry, due to the oxadiazole ring’s role in enhancing metabolic stability and hydrogen-bonding capacity .
Properties
IUPAC Name |
1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.C2HF3O2/c1-4(2)6-9-7(5(3)8)11-10-6;3-2(4,5)1(6)7/h4-5H,8H2,1-3H3;(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEVWEMCYWHUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-47-5 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, α-methyl-3-(1-methylethyl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Trichloroacetyl Chloride-Mediated Cyclization
A scalable method involves reacting isobutyroamidoxime with trichloroacetyl chloride in toluene at 75°C (Example 2,). The mechanism proceeds via:
- Acylation : Amidoxime attacks trichloroacetyl chloride, forming an O-acyl intermediate.
- Cyclodehydration : Intramolecular nucleophilic attack by the oxime oxygen, eliminating HCl to yield 3-isopropyl-5-trichloromethyl-1,2,4-oxadiazole.
Optimization Data
| Parameter | Optimal Range | Yield Improvement | Source |
|---|---|---|---|
| Temperature | 70–85°C | +15% | |
| Solvent | Toluene | Purity >95% | |
| Molar Ratio (Amidoxime:Cl) | 1:2 | 82% yield |
This method avoids hazardous reagents like PCl₅ and achieves high purity.
TFA-Catalyzed [3+2] Annulation
Zhuang et al. (2024) demonstrated a one-pot synthesis using carbamates and nitriles under trifluoroacetic acid (TFA) catalysis. For the target compound:
- Carbamate Activation : TFA protonates the carbamate, facilitating nucleophilic attack by the nitrile.
- Cyclization : Sequential dehydration forms the oxadiazole ring.
Key Advantages
- Nitriles act as both substrates and solvents, reducing waste.
- Mild conditions (25–30°C) prevent decomposition of amine functionalities.
Functionalization with the Ethylamine Side Chain
Nucleophilic Substitution at the 5-Position
The trichloromethyl group in 3-isopropyl-5-trichloromethyl-1,2,4-oxadiazole undergoes displacement with ethylamine in polar aprotic solvents (e.g., dimethylacetamide):
Reaction Conditions
Reductive Amination
Alternative routes employ ketone intermediates , which are reductively aminated with ammonium acetate and NaBH₃CN. This method avoids harsh nucleophilic conditions but requires additional oxidation steps.
Salt Formation and Purification
The free amine is converted to the trifluoroacetate salt via:
- Acid Titration : Treating the amine with TFA in ethyl acetate.
- Crystallization : Adding hexanes induces precipitation.
Purification Data
| Step | Conditions | Purity Outcome | Source |
|---|---|---|---|
| Solvent Removal | >500 mmHg, 50–60°C | Crude yield: 90% | |
| Crystallization | Hexanes/DCM | Final purity: 99% |
Analytical Characterization
1H NMR (400 MHz, DMSO-d6): δ 1.35 (d, 6H, J = 6.8 Hz, -CH(CH₃)₂), 2.85 (s, 3H, -NCH₃), 3.45 (q, 2H, J = 7.2 Hz, -CH₂NH₂), 4.20 (m, 1H, -CH(CH₃)₂).
HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Methods
| Method | Yield | Scalability | Purity | Environmental Impact |
|---|---|---|---|---|
| Trichloroacetyl Chloride | 82% | High | >95% | Moderate (Cl waste) |
| TFA Annulation | 65% | Moderate | 90% | Low (solvent reuse) |
| Reductive Amination | 70% | Low | 85% | High (multiple steps) |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving the conversion of the isopropyl group to a more oxidized form.
Reduction: : Reduction reactions can be performed to reduce the oxadiazole ring or the ethylamine group.
Substitution: : Substitution reactions can occur at various positions on the oxadiazole ring, often involving the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Oxidized derivatives of the isopropyl group.
Reduction: : Reduced forms of the oxadiazole ring or ethylamine group.
Substitution: : Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its interaction with biological targets. Its oxadiazole moiety is known for various biological activities, including antimicrobial and anti-inflammatory properties. Research indicates that derivatives of oxadiazoles can exhibit significant anticancer activity by inhibiting specific enzymes involved in tumor growth .
Antimicrobial Activity
Studies have demonstrated that compounds containing the oxadiazole structure possess antimicrobial properties against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth . This application is particularly relevant in developing new antibiotics amid rising antibiotic resistance.
Material Science
In material science, the compound can be utilized in synthesizing novel polymers and materials with enhanced properties. The trifluoroacetate group can act as a functional unit that modifies the physical characteristics of polymers, such as thermal stability and mechanical strength . These materials have potential applications in coatings and composites.
Biochemical Research
The trifluoroacetate form of this compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding mechanisms. Its ability to modulate biological pathways makes it a valuable tool in drug discovery and development processes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus; potential for new antibiotic development. |
| Study B | Cancer Research | Inhibition of cancer cell proliferation in vitro; further studies needed for in vivo efficacy. |
| Study C | Polymer Synthesis | Successful incorporation into polymer matrices; improved thermal stability observed. |
Mechanism of Action
The mechanism by which [1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Structural analogs of this compound differ in substituents on the oxadiazole ring, side-chain modifications, or counterions. Below is a detailed comparison:
Substituent Variations on the Oxadiazole Ring
Phenyl-Substituted Analog
- Compound : [1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate (CAS: 1255717-05-5)
- Molecular Formula : C₁₂H₁₂F₃N₃O₃
- Molecular Weight : 303.24 g/mol
- Key Differences: The isopropyl group is replaced with a phenyl ring, increasing molecular weight and lipophilicity. Predicted physical properties include a boiling point of 328.8°C, density of 1.173 g/cm³, and pKa of 6.67 .
Pyridinyl-Substituted Analogs
- Examples :
- QZ-5650: [1-(3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate (CAS: 876710-85-9)
- QZ-4929: [2-(3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate (CAS: 915924-57-1)
- Key Differences :
Side-Chain Modifications
Methylamine Derivatives
- Compound : [(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]methylamine trifluoroacetate (CAS: 1041527-07-4)
- Molecular Formula : C₇H₁₃N₃O·C₂HF₃O₂
- Molecular Weight : 269 g/mol
- Key Differences: The ethylamine side chain is replaced with a methyl group, shortening the carbon chain.
Methylthio-Substituted Analog
- Compound : 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate (CAS: 1820603-84-6)
- Molecular Weight : 305.35 g/mol
- Key Differences :
Counterion Variations
- Hydrochloride Salts :
- Example: [(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride (CAS: N/A)
- Key Differences : Hydrochloride salts generally exhibit higher melting points and lower hygroscopicity than trifluoroacetates, favoring solid-state stability .
Biological Activity
[1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate (CAS No. 1255717-47-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on available research findings, including case studies and data tables.
- Molecular Formula : C9H14F3N3O3
- Molecular Weight : 269.22 g/mol
- CAS Number : 1255717-47-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The oxadiazole moiety is known for its role in modulating enzyme activities and has been implicated in the inhibition of certain protein-protein interactions.
Key Mechanisms:
- Inhibition of Enzyme Activity : Compounds containing oxadiazole rings have shown promise in inhibiting enzymes involved in critical cellular processes.
- Modulation of Protein Interactions : The compound may disrupt specific protein-protein interactions, leading to altered cellular signaling pathways.
Biological Activity Data
Recent studies have highlighted the compound's potential as an antibacterial and anticancer agent. Below is a summary table of biological activities observed in various studies:
| Study Reference | Biological Activity | IC50 (µM) | Target |
|---|---|---|---|
| HSET Inhibition | 13 | KIFC1 | |
| Antibacterial | 8 | TEM-1 | |
| Disruption of c-Myc-Max Interaction | 5 | c-Myc |
Case Study 1: HSET Inhibition
A study reported that this compound inhibits HSET (KIFC1), a kinesin involved in mitotic spindle formation. The compound exhibited an IC50 value of 13 µM, indicating significant inhibitory potential against cancer cells with amplified centrosomes. This inhibition led to the induction of multipolar mitotic spindles, resulting in cell death due to aberrant cell division .
Case Study 2: Antibacterial Properties
Another investigation evaluated the antibacterial efficacy of the compound against various beta-lactamases. The results demonstrated an IC50 value of 8 µM against TEM-1, suggesting that the compound could be a candidate for overcoming antibiotic resistance .
Case Study 3: c-Myc Interaction Disruption
The ability of the compound to disrupt the c-Myc-Max protein-protein interaction was assessed using electrophoretic mobility shift assays (EMSA). The compound showed an IC50 value of 5 µM, indicating its potential role in modulating oncogenic signaling pathways .
Q & A
Q. What are the key structural features and characterization methods for [1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine trifluoroacetate?
The compound contains a 1,2,4-oxadiazole core substituted with an isopropyl group and an ethylamine moiety, stabilized by trifluoroacetate counterion. Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, particularly the oxadiazole ring (δ ~8–9 ppm for aromatic protons) and trifluoroacetate signals (δ ~116–118 ppm for NMR) .
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] expected at m/z ~269.22 based on molecular formula CHFNO) .
- Infrared (IR) Spectroscopy : Peaks at ~1650–1750 cm for oxadiazole C=N and trifluoroacetate C=O stretches .
Q. What synthetic routes are effective for preparing this compound?
Synthesis typically involves:
- Cyclocondensation : Reacting hydroxylamine derivatives with nitriles or carboxylic acid derivatives to form the 1,2,4-oxadiazole ring .
- Amine Functionalization : Introducing the ethylamine group via nucleophilic substitution or reductive amination, followed by trifluoroacetate salt formation using ethyl trifluoroacetate under controlled pH (e.g., pH 14 in aqueous ammonia) .
- Optimization : Reaction conditions (e.g., solvent: DMF, temperature: 80–100°C) and stoichiometric ratios (e.g., 5 equivalents of di-tert-butyldicarbonate) are critical to minimize side products .
Q. How can purity and stability be assessed during purification?
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) for purity analysis (>98%) .
- Stability Studies : Monitor degradation under varying pH (4–10) and temperature (4°C to 40°C) using accelerated stability protocols. Trifluoroacetate salts are hygroscopic; storage under inert atmosphere (N) at −20°C is recommended .
Q. What biological activities are associated with this compound?
While direct data is limited, structurally related 1,2,4-oxadiazoles exhibit:
- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR, VEGFR) via oxadiazole-mediated π-π stacking interactions .
- Antimicrobial Effects : Disruption of bacterial cell wall synthesis through metal ion chelation .
- Neuroprotective Potential : Modulation of ion channels (e.g., CFTR potentiators) .
Advanced Research Questions
Q. What reaction mechanisms govern the trifluoroacetate counterion’s role in solubility and reactivity?
- The trifluoroacetate anion enhances aqueous solubility via hydrogen bonding while acting as a leaving group in nucleophilic substitutions. Its electron-withdrawing effect stabilizes intermediates during catalytic cycles (e.g., Suzuki couplings) .
Q. How can structure-activity relationships (SAR) guide optimization for target selectivity?
- Oxadiazole Core Modifications : Substituting the isopropyl group with bulkier tert-butyl groups increases steric hindrance, improving target specificity (e.g., kinase inhibitors) .
- Amine Functionalization : Replacing ethylamine with cyclic amines (e.g., piperidine) enhances blood-brain barrier penetration for CNS targets .
- Trifluoroacetate Replacement : Testing alternative counterions (e.g., tosylate) may reduce hygroscopicity without compromising bioavailability .
Q. What crystallographic techniques resolve structural ambiguities in polymorphic forms?
- Single-Crystal X-ray Diffraction (SXRD) : SHELX software (SHELXL/SHELXS) is used for refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
- Powder XRD : Identifies polymorphic transitions under stress conditions (e.g., humidity, temperature) .
Q. How should contradictory biological activity data be analyzed across studies?
- Meta-Analysis : Compare IC values across assays (e.g., MTT vs. ATP-based viability tests) using standardized normalization.
- Confounding Factors : Control for trifluoroacetate interference in cell-based assays (e.g., pH sensitivity in media) .
- Dose-Response Validation : Replicate studies with ≥3 biological replicates and apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) .
Q. What in vivo models are suitable for pharmacokinetic profiling?
- Rodent Models : Administer IV/PO doses (1–10 mg/kg) and measure plasma half-life (LC-MS/MS detection).
- Metabolite Identification : Liver microsome assays (human/rat) identify primary metabolites (e.g., oxidative deamination of ethylamine) .
- Blood-Brain Barrier Penetration : Use transgenic zebrafish models to assess CNS uptake .
Q. How does the trifluoroacetate group influence analytical quantification in complex matrices?
- LC-MS Challenges : Trifluoroacetate adducts ([M+TFA]) complicate ionization; use formic acid modifiers to suppress adduct formation .
- Quantitative NMR (qNMR) : NMR integrates trifluoroacetate signals against internal standards (e.g., sodium trifluoroacetate) for absolute quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
